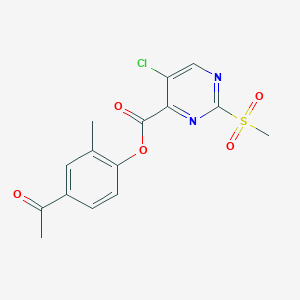
4-Acetyl-2-methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-2-methylphenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate is a complex organic compound with a molecular formula of C21H16ClN2O5S. This compound is notable for its unique structure, which includes both aromatic and heterocyclic components, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-2-methylphenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate typically involves multiple steps, starting with the preparation of the individual aromatic and pyrimidine components. The key steps include:
Formation of the Aromatic Component: This involves acetylation and methylation reactions to introduce the acetyl and methyl groups onto the aromatic ring.
Formation of the Pyrimidine Component: This involves chlorination and sulfonylation reactions to introduce the chloro and methanesulfonyl groups onto the pyrimidine ring.
Coupling Reaction: The final step involves coupling the aromatic and pyrimidine components under specific conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-Acetyl-2-methylphenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
4-Acetyl-2-methylphenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-acetyl-2-methylphenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 4-Acetyl-2-methylphenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate
- 2-Acetyl-4-methylphenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate
Uniqueness
4-Acetyl-2-methylphenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C15H13ClN2O5S |
|---|---|
分子量 |
368.8 g/mol |
IUPAC名 |
(4-acetyl-2-methylphenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C15H13ClN2O5S/c1-8-6-10(9(2)19)4-5-12(8)23-14(20)13-11(16)7-17-15(18-13)24(3,21)22/h4-7H,1-3H3 |
InChIキー |
ZDQHRPDWEQMHDR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)C)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B11308168.png)
![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B11308174.png)
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11308176.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11308185.png)
![3,5,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11308197.png)
![6-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11308212.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11308214.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-7-methyl-1-benzoxepine-4-carboxamide](/img/structure/B11308223.png)
![N-(2,4-dimethylphenyl)-2-[4-(4-methyl-3-sulfamoylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide](/img/structure/B11308228.png)
![4-(4-Chlorophenyl)-6-oxo-2-{[2-(piperidin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11308231.png)
![2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B11308235.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11308244.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methylbutanamide](/img/structure/B11308249.png)
![7-hydroxy-4-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B11308252.png)
